molecular formula C9H6ClF3N2O B13425626 2-chloro-5-methoxy-6-(trifluoromethyl)-1H-benzimidazole

2-chloro-5-methoxy-6-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B13425626
M. Wt: 250.60 g/mol
InChI Key: MYPGSTJBKAIOAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-methoxy-6-(trifluoromethyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of chlorine, methoxy, and trifluoromethyl groups in the compound’s structure can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-methoxy-6-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and ortho-phenylenediamine.

    Cyclization: The key step involves the cyclization of the substituted aniline with ortho-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processes: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow reactors.

    Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

    Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-methoxy-6-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorine, methoxy, and trifluoromethyl groups can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substituting Agents: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted benzimidazoles.

Scientific Research Applications

2-chloro-5-methoxy-6-(trifluoromethyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Benzimidazole derivatives are often explored for their potential as antiviral, antifungal, and anticancer agents.

    Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-chloro-5-methoxy-6-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites.

    Receptor Binding: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

    DNA Interaction: Some benzimidazole derivatives can intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-methoxy-6-(trifluoromethoxy)-1H-benzimidazole
  • 2-chloro-5-methoxy-6-(trifluoromethyl)-1H-benzimidazole
  • This compound

Uniqueness

This compound is unique due to the specific combination of chlorine, methoxy, and trifluoromethyl groups. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other benzimidazole derivatives.

Properties

Molecular Formula

C9H6ClF3N2O

Molecular Weight

250.60 g/mol

IUPAC Name

2-chloro-5-methoxy-6-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C9H6ClF3N2O/c1-16-7-3-6-5(14-8(10)15-6)2-4(7)9(11,12)13/h2-3H,1H3,(H,14,15)

InChI Key

MYPGSTJBKAIOAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1C(F)(F)F)NC(=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.